Mandelic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester

Description

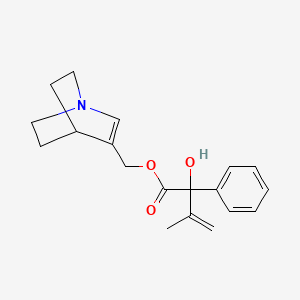

This compound is a mandelic acid derivative characterized by an alpha-isopropenyl substituent and a (1-azabicyclo[2.2.2]oct-2-en-3-yl)methyl ester moiety. The ester group links the mandelic acid backbone to the bicyclic structure, influencing solubility, stability, and biological activity.

Properties

CAS No. |

93101-75-8 |

|---|---|

Molecular Formula |

C19H23NO3 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbut-3-enoate |

InChI |

InChI=1S/C19H23NO3/c1-14(2)19(22,17-6-4-3-5-7-17)18(21)23-13-16-12-20-10-8-15(16)9-11-20/h3-7,12,15,22H,1,8-11,13H2,2H3 |

InChI Key |

WPXKBKPTHANSNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(C1=CC=CC=C1)(C(=O)OCC2=CN3CCC2CC3)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Features

Before delving into preparation methods, it is essential to understand the chemical nature of the compound:

- IUPAC Name: (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate (a closely related structure).

- Molecular Formula: C21H27NO3.

- CAS Number: 101756-59-6.

- The compound contains a mandelic acid core (2-hydroxy-2-phenylacetic acid derivative) esterified with a bicyclic amine moiety (1-azabicyclo[2.2.2]oct-2-en-3-yl)methyl group.

- The alpha-isopropenyl substitution refers to an isopropenyl group attached at the alpha position relative to the mandelic acid moiety.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of mandelic acid esters with bicyclic amine moieties generally follows an esterification reaction between mandelic acid derivatives and the corresponding amine alcohols or amine-containing alcohols. Key steps include:

- Activation of the carboxylic acid group of mandelic acid or its derivatives.

- Coupling with the bicyclic amine-containing alcohol under conditions that preserve stereochemistry and avoid side reactions.

- Purification of the ester product by chromatographic techniques.

Specific Synthetic Routes

Esterification via Carbonyldiimidazole Activation

One documented approach involves the activation of the carboxylic acid derivative using carbonyldiimidazole (CDI) in an aprotic solvent like dimethylformamide (DMF), followed by reaction with the bicyclic amine alcohol:

- Step 1: Combine carbonyldiimidazole with the mandelic acid derivative in DMF and stir at ambient temperature (~20-25°C) for approximately 2 hours to form the activated intermediate.

- Step 2: Add the bicyclic amine-containing alcohol (e.g., (1-azabicyclo[2.2.2]oct-2-en-3-yl)methanol) along with an inorganic base such as sodium carbonate or potassium carbonate to the reaction mixture.

- Step 3: Stir the mixture at room temperature until the esterification is complete.

- Step 4: Remove solids by filtration and neutralize the solution with a mild acid like formic acid or acetic acid.

- Step 5: Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography using a solvent system such as 10% methanol in dichloromethane.

This method allows for mild reaction conditions, minimizing side reactions and preserving sensitive functional groups.

Use of Trichloroacetonitrile for Ester Activation

In some synthetic schemes, trichloroacetonitrile is used to form trichloracetimidate intermediates to facilitate esterification:

- The reaction mixture containing the acid and amine is cooled to 0°C.

- Trichloroacetonitrile is added, and the mixture is allowed to warm to room temperature with stirring.

- The trichloracetimidate intermediate is then isolated and purified.

- This intermediate is subsequently reacted with the bicyclic amine alcohol to form the ester.

This approach provides an alternative activation strategy that can improve yields and selectivity.

Hydrogenation and Protective Group Strategies

For related compounds, protective groups such as tert-butyl carbamates are introduced on the amine moiety to control reactivity during synthesis. Hydrogenation under controlled pressure and temperature is used to remove protective groups or reduce intermediates:

- Reaction mixtures may be subjected to hydrogen gas at 60-80 psi in dioxane/water mixtures at 80-125°C for 24-48 hours.

- Palladium hydroxide is used as a catalyst.

- After hydrogenation, the mixture is filtered and concentrated to yield the desired intermediate or final ester.

These steps are critical when the bicyclic amine contains sensitive functionalities.

Reaction Conditions and Optimization

- Reaction temperatures range from 0°C to ambient temperature (20-25°C) for esterification steps.

- Stirring times vary from 2 to 6 hours depending on scale and reagents.

- Workup includes aqueous washes and chromatographic purification.

- Solvent choices include DMF, dichloromethane, ethyl acetate, and mixtures of dioxane and water.

- Bases such as sodium carbonate or potassium carbonate are used to neutralize acids formed during the reaction.

- Protective groups may be introduced or removed to improve reaction specificity and yield.

Scale-Up Considerations

- Large-scale synthesis requires careful control of temperature and addition rates to avoid side reactions.

- Slow addition of acid chlorides or activating agents improves ester formation efficiency.

- Microwave irradiation has been reported to assist in deprotection steps at elevated temperatures (e.g., 170°C) to improve throughput.

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1 | Carbonyldiimidazole + mandelic acid derivative in DMF, stir 2h at RT | Activation of acid group | Mild conditions, forms reactive intermediate |

| 2 | Add bicyclic amine alcohol + Na2CO3 or K2CO3, stir at RT | Esterification | Neutralizes acid, promotes coupling |

| 3 | Cool to 0°C, add trichloroacetonitrile, warm to RT | Formation of trichloracetimidate intermediate | Alternative activation method |

| 4 | Hydrogenation with Pd(OH)2, dioxane/water, 60-80 psi H2, 24-48h | Removal of protective groups or reduction | Used when protective groups are present |

| 5 | Extraction with ethyl acetate, wash with water/brine, dry, concentrate | Purification steps | Prepares for chromatographic purification |

| 6 | Silica gel column chromatography with 10% MeOH/DCM | Final purification | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group of the mandelic acid moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group of the ester, converting it into an alcohol. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon. Reagents such as alkoxides or amines can be used for this purpose.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or primary amines in ethanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in the study of biochemical pathways and mechanisms.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its bicyclic amine moiety is structurally similar to certain neurotransmitters, allowing it to interact with neural receptors.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of mandelic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic amine moiety can mimic the structure of certain neurotransmitters, allowing the compound to bind to neural receptors and modulate their activity. This interaction can lead to changes in neural signaling pathways, which may have therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Mandelic Acid Esters

Mandelic acid derivatives often differ in substituents on the aromatic ring or ester group, which significantly affect their physicochemical and chromatographic properties. Key analogs include:

Key Insights :

- The azabicyclo[2.2.2]octene moiety may enhance chiral recognition in HPLC via π-complexation with cyclodextrins, similar to naphthyl derivatives .

Azabicyclo-Containing Analogs

Compounds with azabicyclo systems exhibit distinct pharmacological and chromatographic behaviors:

Chromatographic Behavior and Separation

The target compound’s separation from racemates likely depends on cyclodextrin interactions:

Toxicity and Biodegradability Trends

Biological Activity

Mandelic acid derivatives have garnered attention in various fields of biological research due to their multifaceted biological activities. This article focuses on the specific compound "Mandelic acid, alpha-isopropenyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester," examining its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound can be categorized as a mandelic acid derivative with a unique bicyclic structure. Its molecular formula and structural characteristics are crucial for understanding its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 235.26 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of mandelic acid and its salts against various bacterial strains, including Escherichia coli. The biological activity of mandelic acid is influenced by several factors:

- Concentration : Higher concentrations generally exhibit increased antimicrobial effects.

- Salt Forming Metal : The type of metal in mandelic acid salts (Li, Na, K, Rb, Cs) affects the degree of inhibition on bacterial growth.

- Environmental Conditions : The medium (raw wastewater, treated wastewater, or microbial medium) alters the efficacy of the compound significantly .

In a comparative study, mandelic acid and its salts were tested against E. coli ATCC 25922, revealing that oxidative stress was a primary mechanism for cytotoxicity and genotoxicity .

The mechanism through which mandelic acid derivatives exert their biological effects involves:

- Reactive Oxygen Species (ROS) Generation : This leads to oxidative stress in microbial cells.

- Inhibition of Key Proteins : The compound has been shown to inhibit specific proteins such as GFP (Green Fluorescent Protein), indicating potential applications in biosensing technologies .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study compared the effects of mandelic acid and its alkali metal salts on E. coli viability and growth inhibition.

- Results indicated significant differences based on environmental conditions and concentration levels used.

- Genotoxicity Assessment :

- Environmental Impact Study :

Q & A

Basic Research Questions

Q. What are the critical structural features of this compound that dictate its reactivity in synthetic pathways?

- Methodological Answer : The compound’s reactivity is influenced by its (1-azabicyclo[2.2.2]oct-2-en-3-yl)methyl ester moiety, which introduces steric constraints and electronic effects. The alpha-isopropenyl group may participate in cycloaddition or polymerization reactions, while the mandelic acid backbone provides chirality, necessitating enantioselective synthesis strategies. Structural analogs in (e.g., isoquinoline derivatives with azabicyclo groups) suggest that ring strain and hydrogen-bonding capacity are key factors .

Q. What analytical techniques are recommended for characterizing purity and stereochemical integrity?

- Methodological Answer :

- Chiral HPLC : To resolve enantiomers, use polysaccharide-based chiral columns (e.g., Chiralpak®) with mobile phases optimized for polar compounds, as demonstrated in impurity profiling of mandelic acid derivatives .

- NMR Spectroscopy : Employ - and -NMR to confirm esterification and azabicyclo ring geometry. - COSY can resolve coupling patterns in the bicyclic system.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula validation, critical for distinguishing isomers .

Q. How can researchers optimize synthesis protocols to minimize side reactions?

- Methodological Answer :

- Reaction Solvent : Use acetic acid for reflux conditions, as shown in for analogous heterocyclic ester syntheses, to stabilize intermediates and suppress hydrolysis .

- Catalyst Selection : Enantioselective catalysts (e.g., chiral Brønsted acids) may enhance stereochemical control during esterification.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces thermal degradation of the azabicyclo group .

Advanced Research Questions

Q. How can contradictory data on stereochemical outcomes in synthesis be resolved?

- Methodological Answer : Contradictions often arise from incomplete chiral resolution or kinetic vs. thermodynamic product dominance. Strategies include:

- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts to bias equilibrium toward a single enantiomer.

- In Situ Monitoring : Employ Raman spectroscopy or inline NMR to track intermediate formation during synthesis .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and explain selectivity discrepancies .

Q. What experimental designs are suitable for studying biological interactions of this compound?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like nicotinic acetylcholine receptors (nAChRs), as suggested by azabicyclo-containing analogs in .

- Molecular Dynamics (MD) Simulations : Model the azabicyclo group’s conformational flexibility in ligand-receptor complexes.

- Metabolic Stability Tests : Incubate with liver microsomes and analyze via LC-MS to identify degradation pathways .

Q. How can impurity profiles be systematically analyzed to meet pharmaceutical standards?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then profile impurities via UPLC-QTOF-MS. Reference ’s impurity table for mandelic acid derivatives to identify common byproducts (e.g., racemization products) .

- Stability-Indicating Methods : Validate HPLC methods per ICH guidelines, ensuring baseline separation of degradation products.

Q. What frameworks guide the integration of this compound into broader chemical or pharmacological theories?

- Methodological Answer :

- Ligand-Based Drug Design : Map the azabicyclo group’s pharmacophoric features (e.g., hydrogen-bond acceptors) to receptor-binding hypotheses .

- Retrosynthetic Analysis : Apply Corey’s logic to deconstruct the molecule into feasible precursors, leveraging ’s isoquinoline analogs for fragment-based strategies .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported biological activity data?

- Methodological Answer :

- Dose-Response Reevaluation : Test activity across a broader concentration range to identify non-linear effects.

- Orthogonal Assays : Confirm results using complementary techniques (e.g., cell-based vs. enzyme inhibition assays).

- Batch Variability Analysis : Compare synthetic batches for purity and stereochemistry using chiral HPLC and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.